5-Hydroxysulfapyridine-d4
Description
5-Hydroxysulfapyridine-d4 (H954012) is a deuterated analog of 5-hydroxysulfapyridine, a hydroxylated metabolite of the sulfonamide antibiotic Sulfapyridine (S699083). Deuterium substitution at four hydrogen positions enhances its stability in metabolic studies, making it valuable for pharmacokinetic and tracer research . The compound is synthesized via intermediates such as 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate, highlighting its role in biomedical applications . Its primary use lies in analytical chemistry and drug metabolism studies, where isotopic labeling aids in distinguishing endogenous and exogenous metabolites .
Properties
Molecular Formula |
C₁₁H₇D₄N₃O₃S |
|---|---|
Molecular Weight |
269.31 |
Synonyms |
4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide-d4; N1-[5-hydroxy-2-pyridyl]-sulfanilamide-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Comparison with Parent Compound: Sulfapyridine (S699083)
| Parameter | 5-Hydroxysulfapyridine-d4 | Sulfapyridine |
|---|---|---|
| Structure | Deuteration at four H positions | Non-deuterated sulfonamide |
| Role | Hydroxylated metabolite | Parent antibacterial agent |
| Metabolic Stability | Enhanced due to deuterium | Prone to rapid hydroxylation |
| Applications | Isotopic tracer in metabolism | Antibacterial therapy |
Key Findings :
Comparison with Chlorinated Pyridine/Pyrimidine Derivatives
6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
| Parameter | This compound | 6-Chloro-4-hydroxypyrimidine |
|---|---|---|
| Core Structure | Pyridine-sulfonamide hybrid | Pyrimidine with chloro and hydroxyl groups |
| Functional Groups | Sulfonamide, hydroxyl | Chloro, hydroxyl |
| Applications | Drug metabolism studies | Manufacturing and laboratory use |
Key Findings :
- 6-Chloro-4-hydroxypyrimidine lacks the sulfonamide moiety critical to this compound’s role in sulfonamide metabolism .
5-(4-Chlorophenyl)-1H-pyridin-2-one (CAS 76053-43-5)
| Parameter | This compound | 5-(4-Chlorophenyl)-1H-pyridin-2-one |
|---|---|---|
| Structure | Deuterated sulfapyridine metabolite | Chlorophenyl-substituted pyridinone |
| Bioactivity | Non-therapeutic tracer | Unclear; limited safety data available |
| Regulatory Status | Research-grade | Industrial/chemical use |
Key Findings :
- The chlorophenyl group in 5-(4-Chlorophenyl)-1H-pyridin-2-one introduces distinct electronic effects, altering reactivity compared to this compound’s sulfonamide backbone .
- Safety data for 5-(4-Chlorophenyl)-1H-pyridin-2-one emphasize handling precautions, unlike the well-documented research applications of this compound .
Comparison with Other Deuterated Sulfonamides
- Deuteration Impact: Deuterated analogs like this compound exhibit prolonged half-lives compared to non-deuterated versions, a property critical for mass spectrometry-based assays .
- Synthetic Intermediates: Compounds such as 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate highlight the complexity of synthesizing deuterated metabolites, a challenge less common in non-isotopic analogs .
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